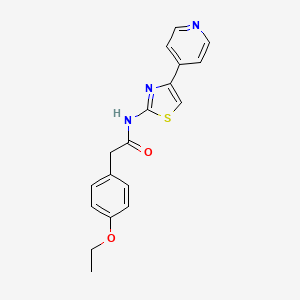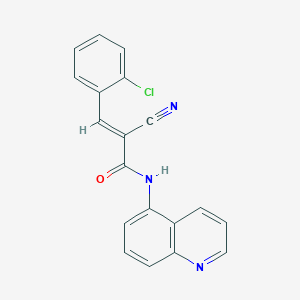
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, also known as CQP, is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been studied extensively for their pharmacological properties. CQP has been found to have a variety of effects on biological systems, including antimicrobial and anticancer activity. In
Aplicaciones Científicas De Investigación
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, microbiology, and cancer research. In medicinal chemistry, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to exhibit antimicrobial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In microbiology, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the growth of certain fungi, such as Candida albicans. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to have a variety of biochemical and physiological effects on biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to disrupt bacterial cell division and DNA replication. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been found to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics. Another advantage is its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. However, one limitation of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential toxicity to healthy cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. One area of research is the development of more efficient synthesis methods for (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, with higher yields and fewer byproducts. Another area of research is the investigation of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide's potential as a therapeutic agent in various disease states, such as cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide needs to be further elucidated in order to fully understand its effects on biological systems. Finally, the potential toxicity of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide to healthy cells needs to be further investigated in order to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide involves the reaction of 2-chlorobenzonitrile with 5-amino-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid chloride to yield the final product, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. The yield of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-7-2-1-5-13(16)11-14(12-21)19(24)23-18-9-3-8-17-15(18)6-4-10-22-17/h1-11H,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAUMSXAODTLH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

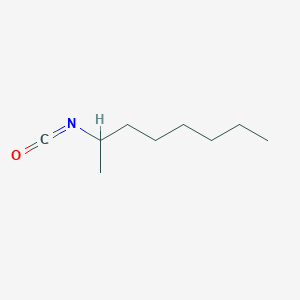
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
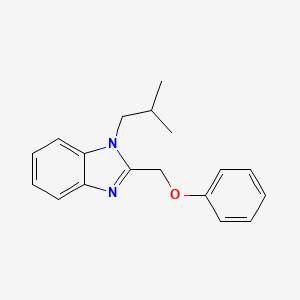
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
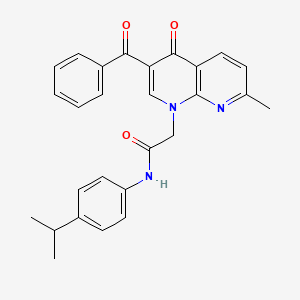
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
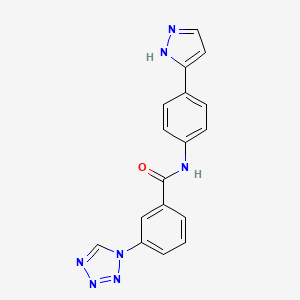
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)

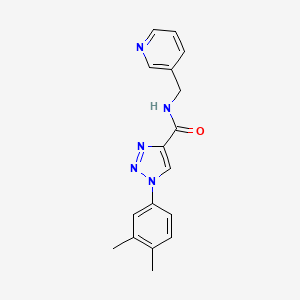
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
